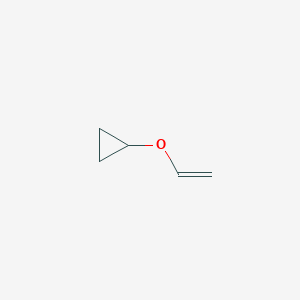

Vinyl cyclopropyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vinyl cyclopropyl ether (VCPE) is a chemical compound that belongs to the family of cyclopropyl ethers. It is widely used in scientific research due to its unique chemical properties and diverse applications.

Mecanismo De Acción

Vinyl cyclopropyl ether is a reactive molecule that can undergo various chemical reactions. It can undergo ring-opening reactions to form cyclopropyl alcohols, which can further react to form various compounds. Vinyl cyclopropyl ether can also undergo cycloaddition reactions with various compounds, which can lead to the formation of new compounds. The mechanism of action of Vinyl cyclopropyl ether is complex and depends on the reaction conditions and the nature of the reactants.

Efectos Bioquímicos Y Fisiológicos

Vinyl cyclopropyl ether has been shown to have antimicrobial properties. It inhibits the growth of various bacteria and fungi, including Escherichia coli and Candida albicans. Vinyl cyclopropyl ether has also been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines in macrophages. Vinyl cyclopropyl ether has also been shown to have cytotoxic effects on cancer cells. It induces apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Vinyl cyclopropyl ether has several advantages for lab experiments. It is a versatile reagent that can undergo various chemical reactions, which makes it useful in organic synthesis. Vinyl cyclopropyl ether is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, Vinyl cyclopropyl ether has some limitations. It is a reactive molecule that can undergo unwanted side reactions, which can complicate the synthesis of compounds. Vinyl cyclopropyl ether is also unstable and can decompose over time, which can affect its reactivity.

Direcciones Futuras

There are several future directions for the research on Vinyl cyclopropyl ether. One direction is to explore its applications in drug delivery and tissue engineering. Vinyl cyclopropyl ether-based polymers have potential as drug delivery vehicles and scaffolds for tissue engineering. Another direction is to explore its applications in the synthesis of new compounds with antimicrobial and anticancer properties. Vinyl cyclopropyl ether-based compounds have potential as new antibiotics and anticancer agents. Finally, further research is needed to understand the mechanism of action of Vinyl cyclopropyl ether and its effects on biological systems.

Métodos De Síntesis

Vinyl cyclopropyl ether can be synthesized by the reaction of cyclopropyl Grignard reagents with vinyl halides. This reaction is known as the Stille coupling reaction and is widely used in organic synthesis. The reaction is carried out under an inert atmosphere and at low temperatures to prevent unwanted side reactions. The purity of Vinyl cyclopropyl ether can be improved by distillation or column chromatography.

Aplicaciones Científicas De Investigación

Vinyl cyclopropyl ether has diverse applications in scientific research. It is used as a monomer in the synthesis of polymers, which have applications in drug delivery, tissue engineering, and other fields. Vinyl cyclopropyl ether is also used as a reagent in organic synthesis for the preparation of various compounds. It is used in the synthesis of cyclopropyl amides, which have antimicrobial properties. Vinyl cyclopropyl ether is also used in the synthesis of cyclopropyl ketones, which have applications in the pharmaceutical industry.

Propiedades

Número CAS |

16545-67-8 |

|---|---|

Nombre del producto |

Vinyl cyclopropyl ether |

Fórmula molecular |

C5H8O |

Peso molecular |

84.12 g/mol |

Nombre IUPAC |

ethenoxycyclopropane |

InChI |

InChI=1S/C5H8O/c1-2-6-5-3-4-5/h2,5H,1,3-4H2 |

Clave InChI |

XRCVFFQSIMHODB-UHFFFAOYSA-N |

SMILES |

C=COC1CC1 |

SMILES canónico |

C=COC1CC1 |

Otros números CAS |

16545-67-8 |

Sinónimos |

ethenoxycyclopropane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)